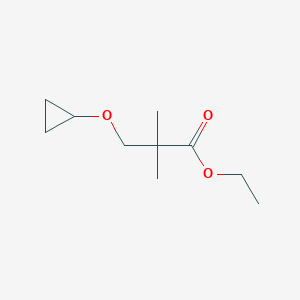
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate is an organic compound with a unique structure that includes a cyclopropane ring, an ester functional group, and a dimethyl-substituted carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropoxy-2,2-dimethylpropanoate typically involves the esterification of 3-cyclopropoxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyclopropoxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and ester group can participate in various biochemical pathways, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,2-dimethylpropanoate: Similar structure but lacks the cyclopropane ring.
Cyclopropylmethyl acetate: Contains a cyclopropane ring but differs in the ester group and substitution pattern.
Uniqueness
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate is unique due to the presence of both a cyclopropane ring and a dimethyl-substituted carbon chain, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
ethyl 3-cyclopropyloxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O3/c1-4-12-9(11)10(2,3)7-13-8-5-6-8/h8H,4-7H2,1-3H3 |
Clave InChI |
VQBYXEVHKNQCCR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)COC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


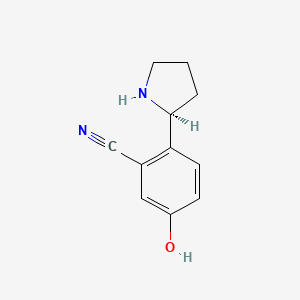

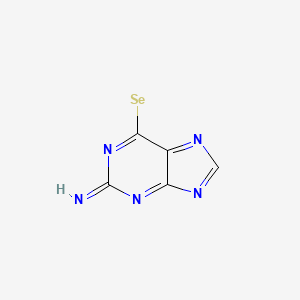
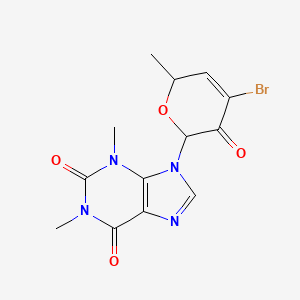
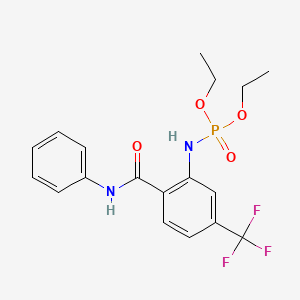
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)


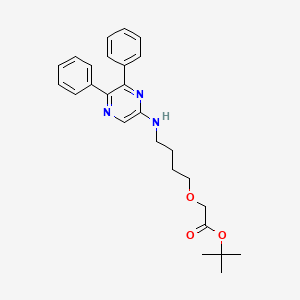
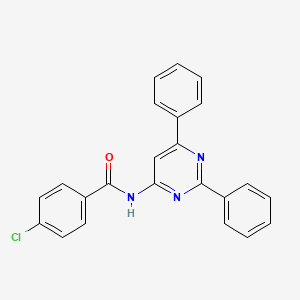
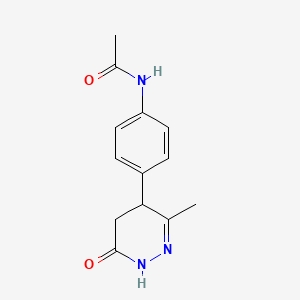
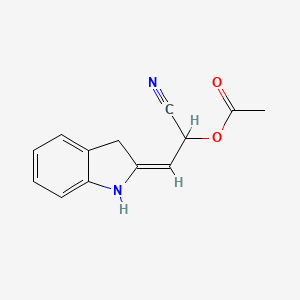
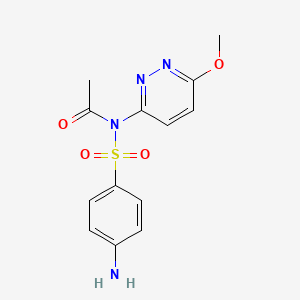
![tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12933238.png)
